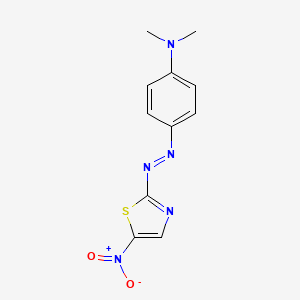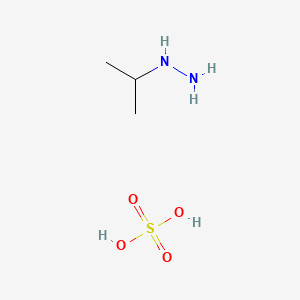
2-(pyridin-2-yl)-1H-indole-3-carbaldehyde
説明
The compound “2-(pyridin-2-yl)-1H-indole-3-carbaldehyde” is likely a heterocyclic organic compound due to the presence of the pyridin-2-yl and indole moieties . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, have been synthesized for biological studies . Another study mentions a catalyst-free synthesis of N-pyridin-2-yl carbamates .科学的研究の応用
Anti-fibrosis Activity
The compound has been evaluated for its potential biological activities against immortalized rat hepatic stellate cells (HSC-T6), showing promising anti-fibrosis activity. Some derivatives displayed better anti-fibrosis activity than known drugs like Pirfenidone .
Structural Studies
Structural studies of derivatives, such as 1,3-dimethyl-2-(pyridin-2-yl)perimidinium iodide, have been conducted to understand their molecular structure and potential applications .
Synthesis of Aromatic Ketones
The compound has been used in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through direct Csp3-H oxidation with water under mild conditions, which is significant for the synthesis of aromatic ketones .
Estrogen Receptor Binding Affinity
Derivatives of 2-pyridin-2-yl-1H-indoles have been synthesized and studied for their estrogen receptor binding affinity, which is crucial for developing therapeutic agents .
Antimicrobial Potential
Some derivatives have shown good antimicrobial potential, indicating the compound’s relevance in developing new antimicrobial agents .
Sustainable Multicomponent Reactions
Recent applications of 1H-indole-3-carbaldehyde in sustainable multicomponent reactions have been highlighted, showing its importance in assembling pharmaceutically interesting scaffolds .
Biological and Clinical Applications
Indole derivatives, including this compound, have diverse biological and clinical applications, such as plant hormones and pharmacological activities .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-pyridin-2-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-9-11-10-5-1-2-6-12(10)16-14(11)13-7-3-4-8-15-13/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJZBEOQXCOMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390657 | |
| Record name | 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-2-yl)-1H-indole-3-carbaldehyde | |
CAS RN |
5691-08-7 | |
| Record name | 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




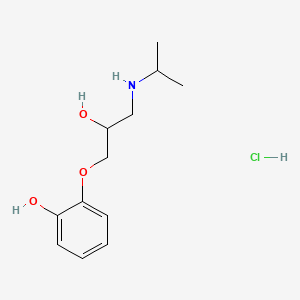
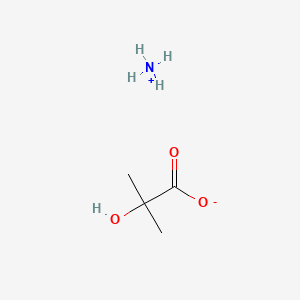
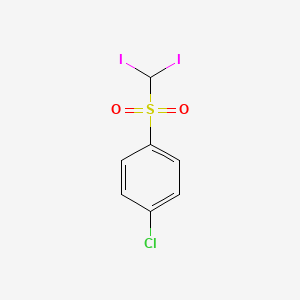

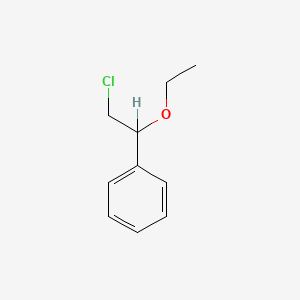
![1-[2-Chloro-3-(2-methylpropoxy)propyl]pyrrolidine](/img/structure/B1622021.png)
![4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butyryl chloride](/img/structure/B1622022.png)


